Dansyl-Tyr-Val-Gly TFA

Catalog No.
S6591596
CAS No.
M.F
C30H35F3N4O9S
M. Wt
684.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl-Tyr-Val-Gly TFA

Product Name

Dansyl-Tyr-Val-Gly TFA

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C30H35F3N4O9S

Molecular Weight

684.7 g/mol

InChI

InChI=1S/C28H34N4O7S.C2HF3O2/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4;3-2(4,5)1(6)7/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35);(H,6,7)/t22-,26-;/m0./s1

InChI Key

UYFXBADECYWCQR-QHTHEMFPSA-N

SMILES

Array

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O

The exact mass of the compound Dansyl-Tyr-Val-Gly-OH Trifluoroacetate is 684.20768437 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dansyl-Tyr-Val-Gly trifluoroacetate (TFA) is a specifically engineered, fluorogenic peptide substrate primarily utilized for the kinetic characterization and quantification of peptidylglycine alpha-amidating monooxygenase (PAM) and its peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain. Featuring a covalently attached 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl) fluorophore at the N-terminus, this compound enables highly sensitive, non-radioactive tracking of the C-terminal amidation process. Supplied as a TFA salt to ensure rapid and complete dissolution in physiological assay buffers, Dansyl-Tyr-Val-Gly TFA serves as a critical procurement standard for laboratories conducting enzyme kinetic studies, inhibitor screening, and structural biology investigations of peptide amidation pathways [1].

Substituting Dansyl-Tyr-Val-Gly TFA with unlabeled Tyr-Val-Gly or free-base variants introduces severe operational bottlenecks in enzymatic assays. Unlabeled peptides lack a fluorescent reporter, forcing laboratories to rely on expensive mass spectrometry or hazardous radioimmunoassays to quantify the conversion of the glycine-extended precursor to the amidated product [1]. Furthermore, attempting to procure the free-base form of the Dansyl-labeled peptide often results in poor aqueous solubility at the required pH (6.0–6.4), necessitating the use of organic co-solvents like DMSO. Because sensitive metalloenzymes like PHM can be inhibited or destabilized by organic solvents, the TFA salt is strictly required to maintain purely aqueous assay conditions, ensuring uncompromised kinetic reproducibility and preventing costly assay failures [2].

High-Affinity Kinetic Baseline for PHM Assays

For robust enzyme screening, the substrate must exhibit strong and predictable binding to the target. Dansyl-Tyr-Val-Gly TFA demonstrates highly optimized affinity for the peptidylglycine monooxygenase (PHM) domain, establishing a dissociation constant (KD) of 22 μM and an apparent Michaelis constant (Km) of 0.20 mM in the presence of ascorbate. When compared to generic or non-optimized glycine-extended peptides, which frequently exhibit Km values exceeding 1 mM, this compound achieves a relative Vmax of 100% at much lower working concentrations, ensuring maximum signal-to-noise ratios in kinetic assays [1].

Evidence DimensionEnzyme Affinity (KD and Km)
Target Compound DataKD = 22 μM; Apparent Km = 0.20 mM
Comparator Or BaselineGeneric glycine-extended peptides (Km > 1 mM)
Quantified Difference~5-fold higher affinity (lower Km), establishing a 100% Vmax baseline
ConditionsRecombinant type A rat 75 kDa α-AE (PHM) with ascorbate reductant at physiological pH

Allows procurement teams to standardize enzyme assays using a highly efficient substrate, reducing the required concentration of expensive recombinant enzymes.

Protection Against Ascorbate-Mediated Enzyme Inactivation

A major challenge in prolonged PHM assays is the oxidative degradation of the enzyme driven by the required reductant, ascorbate. Dansyl-Tyr-Val-Gly TFA actively mitigates this issue; at concentrations of 15–25 μM, the substrate physically protects recombinant type A rat 75 kDa α-AE against ascorbate-mediated inactivation of its peptidyl-Gly hydroxylase activity. Compared to baseline buffer conditions without the optimized substrate, the presence of Dansyl-Tyr-Val-Gly preserves residual enzyme activity over extended incubation periods, directly improving the reproducibility of high-throughput screens [1].

Evidence DimensionEnzyme Protection
Target Compound Data15-25 μM prevents ascorbate-mediated inactivation
Comparator Or BaselineBuffer control (rapid loss of hydroxylase activity)
Quantified DifferenceSignificant preservation of residual α-AE activity during ascorbate turnover
ConditionsRecombinant type A rat 75 kDa α-AE incubated with ascorbate

Prolongs the active half-life of the enzyme during assays, reducing reagent waste and ensuring consistent batch-to-batch data collection.

Aqueous Processability and Solvent-Free Detection

The physical form of the substrate dictates the required assay conditions. The TFA salt of Dansyl-Tyr-Val-Gly ensures complete aqueous solubility in standard MES or TES buffers (pH 6.0–6.4). In contrast, utilizing the free-base form often necessitates the addition of organic co-solvents like DMSO to achieve complete dissolution. Because organic solvents can induce conformational shifts or inhibit the metalloenzyme core of PAM, the TFA salt's ability to maintain a 100% aqueous environment prevents artificial suppression of the amidation rate, while still allowing for highly sensitive HPLC-fluorescence tracking of the Dansyl-YV-NH2 product [1].

Evidence DimensionAqueous Solubility and Solvent Requirement
Target Compound DataComplete dissolution in aqueous MES/TES buffer (0% organic solvent)
Comparator Or BaselineFree-base Dansyl peptides (requires 1-5% DMSO)
Quantified DifferenceEliminates organic solvent requirement, preventing solvent-induced enzyme inhibition
ConditionsStandard amidation assay buffers (pH 6.0–6.4)

Ensures that kinetic data accurately reflects enzyme behavior without the confounding variable of organic solvent toxicity, a critical factor for assay validation.

High-Throughput Inhibitor Screening for PAM/PHM

Due to its high affinity (KD = 22 μM) and compatibility with HPLC-fluorescence detection, this compound is the preferred benchmark substrate for pharmaceutical laboratories screening for novel inhibitors of peptidylglycine alpha-amidating monooxygenase [1].

Structural Biology and Enzyme Kinetic Standardization

Because it protects the enzyme from ascorbate-mediated inactivation at 15-25 μM, it is a highly effective reagent for structural studies and prolonged kinetic assays where maintaining the active conformer of recombinant PHM is critical [2].

Quality Control of Recombinant Amidation Enzymes

For biomanufacturing facilities producing recombinant alpha-amidating enzymes (e.g., for the synthesis of amidated peptide hormones), Dansyl-Tyr-Val-Gly TFA serves as a highly reliable, solvent-free benchmark substrate to quantify batch-to-batch specific activity [1].

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

684.20768437 Da

Monoisotopic Mass

684.20768437 Da

Heavy Atom Count

47

Dates

Last modified: 11-23-2023

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